Cas no 2138188-22-2 (1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-)
![1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl- structure](https://ja.kuujia.com/scimg/cas/2138188-22-2x500.png)
1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl- 化学的及び物理的性質
名前と識別子
-
- 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-
-
- インチ: 1S/C8H16N2O2S/c1-9-13(11,12)8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3
- InChIKey: NVBPRLLJHOVCOF-UHFFFAOYSA-N
- ほほえんだ: N12CCC(CC1)C(S(NC)(=O)=O)C2
1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680036-2.5g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 2.5g |
$2912.0 | 2025-03-12 | |
Enamine | EN300-680036-0.05g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 0.05g |
$1247.0 | 2025-03-12 | |
Enamine | EN300-680036-0.5g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 0.5g |
$1426.0 | 2025-03-12 | |
Enamine | EN300-680036-5.0g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 5.0g |
$4309.0 | 2025-03-12 | |
Enamine | EN300-680036-0.25g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 0.25g |
$1366.0 | 2025-03-12 | |
Enamine | EN300-680036-10.0g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 10.0g |
$6390.0 | 2025-03-12 | |
Enamine | EN300-680036-0.1g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 0.1g |
$1307.0 | 2025-03-12 | |
Enamine | EN300-680036-1.0g |
N-methyl-1-azabicyclo[2.2.2]octane-3-sulfonamide |
2138188-22-2 | 95.0% | 1.0g |
$1485.0 | 2025-03-12 |
1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl- 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-に関する追加情報
Professional Introduction to 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl (CAS No. 2138188-22-2)
1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl (CAS No. 2138188-22-2) is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate bicyclic structure and sulfonamide functional group, exhibits unique chemical properties that make it a promising candidate for various biomedical applications.
The bicyclic framework of 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl contributes to its stability and reactivity, making it an attractive scaffold for drug design. The presence of the sulfonamide group further enhances its potential as a bioactive molecule, capable of interacting with biological targets in a highly specific manner. This combination of structural features has positioned this compound as a subject of intense study in medicinal chemistry.
Recent advancements in the field of drug discovery have highlighted the importance of N-methyl sulfonamides in developing novel therapeutic agents. The N-methyl modification in the name of this compound underscores its significance, as it introduces a methyl group that can influence both its pharmacokinetic and pharmacodynamic properties. This modification is particularly crucial in fine-tuning the compound's solubility, metabolic stability, and binding affinity to biological targets.
One of the most compelling aspects of 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl is its potential application in the development of central nervous system (CNS) drugs. The rigid bicyclic structure mimics natural neuroactive compounds, suggesting that it could interact with CNS receptors in a meaningful way. Preliminary studies have indicated that derivatives of this compound may exhibit properties similar to those of known CNS-active agents, making them valuable candidates for further exploration.
The sulfonamide functional group is well-documented for its role in drug development due to its ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. This feature makes 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl a versatile building block for designing molecules with enhanced binding affinity and selectivity. Researchers have leveraged this property to develop compounds with potential applications in treating neurological disorders, pain management, and even oncology.
In the realm of medicinal chemistry, the synthesis and optimization of bicyclic sulfonamides have been a focal point due to their structural complexity and biological relevance. The synthesis of 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access more complex derivatives of this scaffold, opening up new avenues for drug discovery.
Recent research has also explored the use of computational methods to predict the biological activity of molecules like 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl. These computational approaches leverage large datasets and machine learning algorithms to identify promising candidates for experimental validation. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and prioritize compounds based on their potential therapeutic value.
The pharmacological profile of 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl is still under investigation, but initial studies suggest that it may possess properties that make it suitable for treating a variety of diseases. Its unique structural features offer a balance between flexibility and rigidity, allowing it to interact with biological targets in a nuanced way. This characteristic is particularly important for designing drugs that can selectively target specific disease pathways without causing off-target effects.
The future prospects for 1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl are promising, given its potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and develop innovative synthetic strategies, this compound is likely to play a significant role in the next generation of pharmaceuticals. Its combination of structural complexity and functional diversity makes it a valuable asset in the quest for novel therapeutic agents.
2138188-22-2 (1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-) 関連製品
- 2103515-42-8(methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 868155-11-7((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)
- 1261819-07-1(2-Methoxy-3-(3-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)
- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)
- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)
- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)
- 1255529-23-7(Ent-Edoxaban)
- 2172439-33-5(5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)




